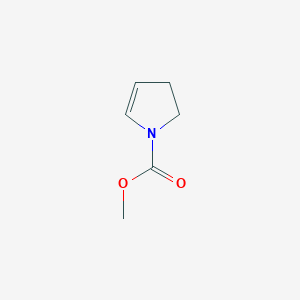
2,3-Dihydro-pyrrole-1-carboxylic acid methyl ester
概要
説明
2,3-Dihydro-pyrrole-1-carboxylic acid methyl ester is a heterocyclic organic compound with the molecular formula C6H9NO2 It is a derivative of pyrroline, a five-membered ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: 2,3-Dihydro-pyrrole-1-carboxylic acid methyl ester can be synthesized through several methods. One common approach involves the condensation of pyrrole with dimethyl carbonate. This reaction typically requires a catalyst, such as iron (III) chloride, and is carried out under mild conditions to achieve good yields .
Industrial Production Methods: In industrial settings, the production of methyl 2-pyrroline-1-carboxylate often involves the use of large-scale reactors and optimized reaction conditions to ensure high efficiency and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
化学反応の分析
Types of Reactions: 2,3-Dihydro-pyrrole-1-carboxylic acid methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
2,3-Dihydro-pyrrole-1-carboxylic acid methyl ester has a wide range of applications in scientific research:
作用機序
The mechanism of action of methyl 2-pyrroline-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
2,3-Dihydro-pyrrole-1-carboxylic acid methyl ester can be compared with other similar compounds, such as pyrrole, pyrrolidine, and indole derivatives. These compounds share a similar heterocyclic structure but differ in their chemical properties and applications:
特性
分子式 |
C6H9NO2 |
|---|---|
分子量 |
127.14 g/mol |
IUPAC名 |
methyl 2,3-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C6H9NO2/c1-9-6(8)7-4-2-3-5-7/h2,4H,3,5H2,1H3 |
InChIキー |
SWCRVYZJNHPQPS-UHFFFAOYSA-N |
正規SMILES |
COC(=O)N1CCC=C1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
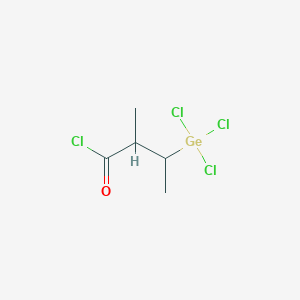

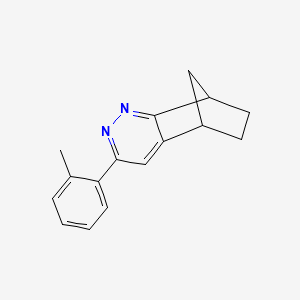
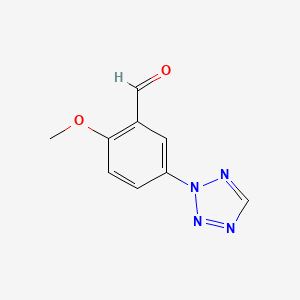

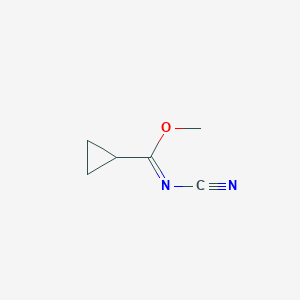
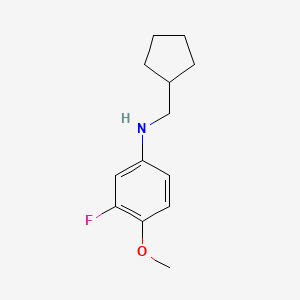
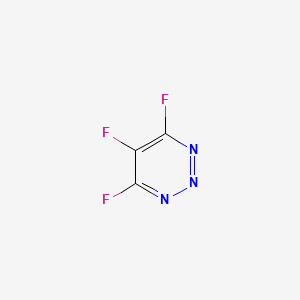
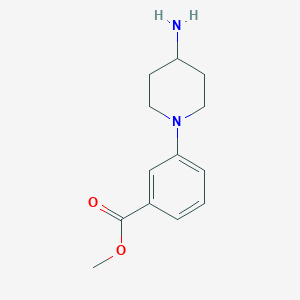
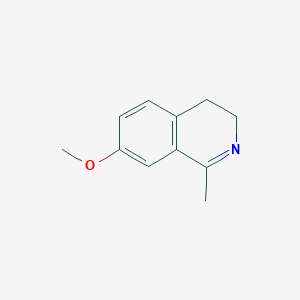



![4-Methoxy-6,7,8,9-tetrahydro-[1,3]dioxolo[4,5-h]isoquinoline](/img/structure/B8663576.png)
